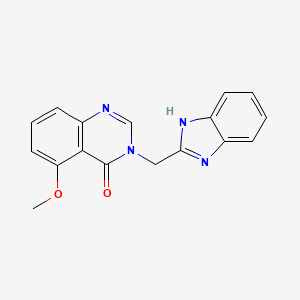![molecular formula C16H14N2O B3803733 [4-(3-Methylquinoxalin-2-yl)phenyl]methanol](/img/structure/B3803733.png)
[4-(3-Methylquinoxalin-2-yl)phenyl]methanol
概要
説明
[4-(3-Methylquinoxalin-2-yl)phenyl]methanol is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound this compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Methylquinoxalin-2-yl)phenyl]methanol typically involves the condensation of 3-methylquinoxaline with a suitable benzaldehyde derivative, followed by reduction of the resulting intermediate . One common method involves the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions to obtain the desired methanol derivative . The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and concentration of reagents . Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
[4-(3-Methylquinoxalin-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
科学的研究の応用
[4-(3-Methylquinoxalin-2-yl)phenyl]methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [4-(3-Methylquinoxalin-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain receptor tyrosine kinases (RTKs), such as VEGFR-2, which play a crucial role in angiogenesis and cancer cell proliferation . By inhibiting these RTKs, the compound disrupts signaling pathways that promote tumor growth and survival . Additionally, the compound induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
類似化合物との比較
Similar Compounds
[4-(3-Phenylquinoxalin-2-yl)phenyl]methanol: Similar structure but with a phenyl group instead of a methyl group.
[4-(3-Methylquinoxalin-2-yl)phenyl]amine: Similar structure but with an amine group instead of a hydroxyl group.
[4-(3-Methylquinoxalin-2-yl)phenyl]carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
[4-(3-Methylquinoxalin-2-yl)phenyl]methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties . The hydroxyl group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry . Additionally, its ability to inhibit specific RTKs and induce apoptosis makes it a promising candidate for anticancer drug development .
特性
IUPAC Name |
[4-(3-methylquinoxalin-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-16(13-8-6-12(10-19)7-9-13)18-15-5-3-2-4-14(15)17-11/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFERCLQQXOKVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C3=CC=C(C=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B3803662.png)
![N-(4-fluoro-2-methylphenyl)-2-{[3-(tetrahydrofuran-3-yl)propyl]amino}acetamide](/img/structure/B3803671.png)
![3-[(1-benzylpyrrolidin-3-yl)amino]-N-pyridin-3-ylpropanamide](/img/structure/B3803692.png)
![2-{4-[4-(3-hydroxypyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-N-phenylacetamide](/img/structure/B3803693.png)
![methyl 4-[5-({4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B3803696.png)
![(2,6-difluoro-3-methylbenzyl)[(3-ethylisoxazol-5-yl)methyl]methylamine](/img/structure/B3803709.png)
![[3-Benzyl-1-[[2-(4-chlorophenyl)pyrimidin-5-yl]methyl]piperidin-3-yl]methanol](/img/structure/B3803714.png)
![(3S,4S)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B3803725.png)
![8-(1,3-benzodioxol-5-ylacetyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3803730.png)
![N-(3-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-methoxyacetamide trifluoroacetate](/img/structure/B3803734.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-methyl-1H-1,2,4-triazole](/img/structure/B3803738.png)
![2-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3803743.png)
![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinol](/img/structure/B3803750.png)
